molecular formula C5H8Cl2N2O2S B1379144 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride CAS No. 1461713-64-3

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride

Cat. No.: B1379144
CAS No.: 1461713-64-3
M. Wt: 231.1 g/mol
InChI Key: LWYMVCCEMWCYNE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride: is a chemical compound with the molecular formula C4H8Cl2N2S. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for antimicrobial, antifungal, and anticancer activities due to their ability to interfere with biological pathways.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its role as an intermediate in the production of active pharmaceutical ingredients (APIs) is particularly significant.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Lacks the carboxylic acid group, making it less versatile in synthetic applications.

    4-Methylthiazole: Contains a methyl group instead of an aminomethyl group, altering its reactivity and biological activity.

    Thiazole-4-carboxylic acid: Lacks the aminomethyl group, limiting its use in certain biochemical applications.

Uniqueness

2-(Aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.

By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

2-(aminomethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S.2ClH/c6-1-4-7-3(2-10-4)5(8)9;;/h2H,1,6H2,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYMVCCEMWCYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-64-3
Record name 2-(aminomethyl)-1,3-thiazole-4-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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